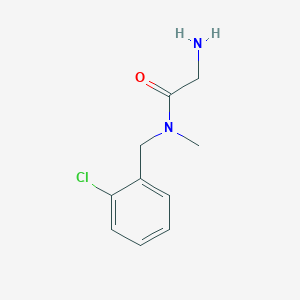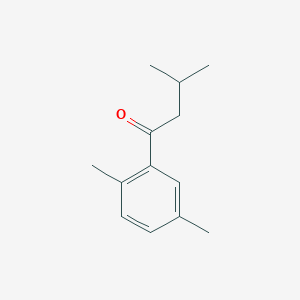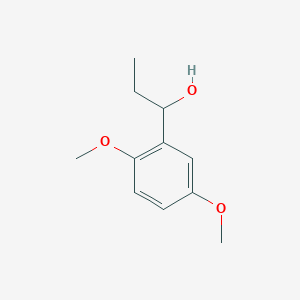
Cyclopentyl(p-tolyl)methanol
Descripción general
Descripción
Cyclopentyl(p-tolyl)methanol is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl(p-tolyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl(p-tolyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Unprecedented Rhodium-Mediated Trimerization of Alkynes
- Research Focus : The study explored the reaction of α-amino acidate complex with alkynes in methanol, leading to new cyclobutadiene compounds. This process is significant for understanding metal-mediated reactions and their potential applications in synthesis and material science (Lamata et al., 1996).
Thermodynamic Analysis of Cyclopentanol Synthesis
- Research Focus : This study conducted a thermodynamic analysis of synthesizing cyclopentanol from cyclopentene, a process relevant for chemical intermediates used in various industries. The research provides valuable insights into optimizing production conditions (Yao et al., 2015).
pKa Prediction in Methanol
- Research Focus : Investigating the performance of continuum solvation models in methanol for pKa prediction of various organic compounds. This research is crucial for understanding chemical behavior in methanol, a common solvent in many reactions (Miguel et al., 2014).
Visible Light Photoinitiated Metal-Free Living Cationic Polymerization
- Research Focus : Demonstrating a metal-free, visible light-initiated, living cationic polymerization process using methanol. This study has implications for developing new polymerization techniques and materials (Perkowski et al., 2015).
Synthesis and Structural Characterization of Bis-Cyclometalated Complexes
- Research Focus : Synthesizing bis-cyclometalated complexes involving methanol and examining their molecular structures. This research contributes to the understanding of complex formations in coordination chemistry (Graf et al., 2013).
Hydrogen Bond Strength and Acidity Studies
- Research Focus : Investigating the complexation energies of acetylide anions with methanol, which aids in understanding hydrogen bond strengths and their implications in various chemical processes (Chabinyc and Brauman, 1999).
Ruthenium-Catalyzed Dehydrogenative Synthesis
- Research Focus : Employing aryl methanols for the dehydrogenative synthesis of aryl-substituted triazines, demonstrating an adaptable method for synthesizing valuable products (Xie et al., 2014).
Methanol's Influence on Lipid Dynamics
- Research Focus : Studying the impact of methanol on lipid dynamics, which is significant for understanding biological membranes and protein studies (Nguyen et al., 2019).
Propiedades
IUPAC Name |
cyclopentyl-(4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11,13-14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPDLAPSRQZLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287689 | |
| Record name | α-Cyclopentyl-4-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(p-tolyl)methanol | |
CAS RN |
340271-18-3 | |
| Record name | α-Cyclopentyl-4-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340271-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Cyclopentyl-4-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



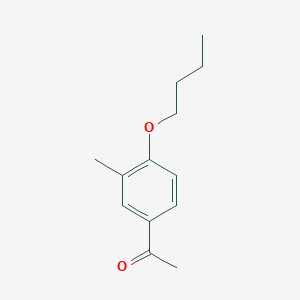
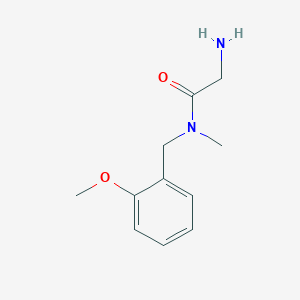


![2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B7844788.png)

![2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7844803.png)
![2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane](/img/structure/B7844811.png)

